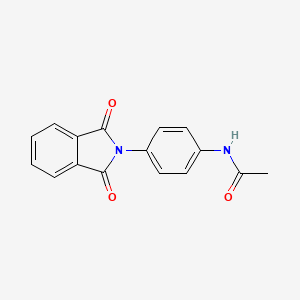

N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

6543-35-7 |

|---|---|

Molekularformel |

C16H12N2O3 |

Molekulargewicht |

280.28 g/mol |

IUPAC-Name |

N-[4-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C16H12N2O3/c1-10(19)17-11-6-8-12(9-7-11)18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) |

InChI-Schlüssel |

LOYJIHSAFJFQBK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamid beinhaltet typischerweise die Kondensationsreaktion eines aromatischen primären Amins mit einem Maleinsäureanhydridderivat. Dieser klassische Weg bietet einen einfachen und vielseitigen Zugang zu einer Vielzahl substituierter N-Isoindolin-1,3-dione . Übergangsmetall-katalysierte Reaktionen und organokatalytische Methoden wurden ebenfalls eingesetzt, um diese komplexen heterocyclischen Strukturen zu erzeugen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamid beinhalten oft die Verwendung von Phthalsäureanhydrid und geeigneten Aminen unter kontrollierten Bedingungen. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit des Endprodukts zu erzielen .

Analyse Chemischer Reaktionen

Reaction Conditions

Structural Characterization

The compound’s structure is confirmed via:

-

IR spectroscopy : Absorption at ~1736 cm⁻¹ indicates the presence of carbonyl groups (C=O) .

-

NMR : Data supports the connectivity of the isoindoline ring (1,3-dioxoisoindolin-2-yl) and acetamide substituents .

-

Mass spectrometry : Molecular ion peaks align with the formula C₁₆H₁₂N₂O₃ (molecular weight 280.28 g/mol) .

Biological Activity

While the target compound’s specific activity is not explicitly detailed in the provided sources, related phthalimide-acetamide derivatives have shown:

-

Potent TNF-α inhibition : Analogous compounds (e.g., compound 6d) exhibit up to 78% inhibition at 10 μM .

-

Anticancer potential : Phthalimide-based derivatives demonstrate cytotoxic effects against cancer cell lines, though direct data for this compound is absent .

Chemical Stability and Handling

-

Physical state : Off-white solid with a melting point of ~187–189°C .

-

Storage : Requires protection from moisture and light to prevent hydrolysis or degradation.

This synthesis approach highlights the utility of green chemistry principles , particularly the use of water as a solvent and catalyst-free conditions, aligning with modern sustainability goals in organic synthesis . Further studies are recommended to explore its pharmacological applications.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced properties .

Biology

- Biochemical Probes : N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide has been investigated for its potential as a biochemical probe or inhibitor in various assays. It may interact with enzymes or receptors, influencing cellular processes such as apoptosis and proliferation .

Medicine

- Therapeutic Candidate : The compound has shown promise as a drug candidate in treating conditions like Alzheimer’s disease. Specifically, derivatives of this compound have demonstrated dual inhibition of cholinesterase and beta-secretase, which are crucial targets in Alzheimer’s therapy .

- Anticancer Activity : Preliminary studies indicate that compounds related to this compound exhibit anticancer properties against various human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity results suggest significant potential for further development .

Industry

- Material Development : The compound's unique properties make it suitable for developing new materials or as a catalyst in chemical reactions. Its application in industrial settings could lead to advancements in material science .

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 2 | TNF-α Inhibition | 10 μM | |

| Compound 6d | Cholinesterase Inhibition | Not specified | |

| Compound from Study | MCF-7 Cell Line | Significant Cytotoxicity |

Case Study 1: Alzheimer’s Disease Treatment

A study focused on the synthesis of N-(4-(1,3-dioxoisoindolin-2-yl)benzyl)-2-hydroxyacetamide demonstrated its dual inhibitory effects on cholinesterase and beta-secretase. This multitarget approach aligns with current therapeutic strategies for Alzheimer’s disease, aiming to address multiple pathways involved in the disease's progression .

Case Study 2: Anticancer Properties

Research evaluating the anticancer effects of derivatives related to this compound revealed significant cytotoxic activity against MCF-7 cells compared to HepG2 cells. This suggests that modifications to the compound's structure could enhance its selectivity and potency against specific cancer types .

Wirkmechanismus

The mechanism of action of N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit antitumor effects by modulating the activity of certain enzymes and signaling pathways . The compound’s aromatic character allows it to interact with cytochrome P450 enzymes, impairing ergosterol synthesis in fungal cells and leading to abnormalities in the fungal cell membrane .

Vergleich Mit ähnlichen Verbindungen

Key Features:

- Synthesis : The compound is typically synthesized via sulfonamide coupling reactions or nucleophilic substitutions involving 1,3-dioxoisoindoline precursors. For example, derivatives such as N-(4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)phenyl)acetamide (2f) were prepared with 81% yield via sulfonylation and amidation steps .

- Physical Properties : Derivatives exhibit high melting points (e.g., 220–222°C for compound 2f ), indicative of strong intermolecular interactions due to hydrogen bonding and aromatic stacking .

- Applications : Such compounds are explored for biological activities, including antiviral (e.g., Coxsackievirus B3 inhibition) and enzyme inhibitory (e.g., anti-α-glucosidase) properties .

Comparison with Structurally Similar Compounds

The structural and functional diversity of N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide analogs allows for comparative analysis of their physicochemical properties and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

Impact of Substituents on Physical Properties: Electron-withdrawing groups (e.g., -CN in 2d) increase polarity and melting points compared to non-polar analogs . Bulky substituents (e.g., morpholinylsulfonyl in ) may reduce crystallinity, as seen in unrecorded melting points.

Biological Activity Trends :

- Sulfonamide-linked derivatives (e.g., 2f , 2e ) show promise in antiviral and antibacterial applications due to their ability to interact with enzyme active sites .

- Selenium-containing analogs (e.g., compound 13 ) introduce redox-modulating properties, expanding utility in oxidative stress-related therapies .

Synthetic Efficiency :

Functional Group Comparison:

- Sulfonamide vs. Sulfamoyl : Sulfonamide-linked compounds (2f ) exhibit better thermal stability (higher m.p.) than sulfamoyl analogs (2e ), likely due to stronger hydrogen bonding .

- Cyanophenyl vs. Morpholinylsulfonyl: The -CN group in 2d enhances dipole interactions, whereas the morpholinyl group in may improve solubility in polar solvents.

Biologische Aktivität

N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, mechanisms of action, and various biological evaluations, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a dioxoisoindoline moiety linked to a phenyl group through an acetamide functional group. The molecular formula is CHNO, indicating the presence of two carbonyl groups that contribute to its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption .

- Antioxidant Activity : Its structural features allow it to scavenge free radicals, thereby reducing oxidative stress in cells. Antioxidant assays have demonstrated its ability to outperform standard antioxidants like ascorbic acid .

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and non-small cell lung cancer (EKVX), with significant growth inhibition percentages observed .

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results indicated that the compound demonstrated significant scavenging activity comparable to established antioxidants.

Anticancer Activity

A series of experiments were conducted to evaluate the anticancer efficacy of this compound against multiple cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | % Growth Inhibition |

|---|---|---|

| MCF7 | 15.99 ± 0.10 | 83.48 |

| EKVX | 16.05 ± 0.15 | 89.61 |

| CAKI-1 | 18.00 ± 0.20 | 78.52 |

| UACC-62 | 20.00 ± 0.25 | 80.81 |

These results demonstrate that this compound possesses significant anticancer activity across different types of cancer cells.

Case Studies

- In Vitro Studies : A study focused on the anticancer activity of various derivatives of isoindoline compounds found that this compound exhibited superior activity compared to traditional chemotherapeutics like thalidomide .

- Enzyme Inhibition : Another study highlighted its role as a potent α-glucosidase inhibitor with an IC50 value significantly lower than that of acarbose, suggesting its potential use in diabetes management .

Q & A

Q. What are the common synthetic routes for N-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via reflux reactions using glacial acetic acid as a solvent and catalyst. For example, a mixture of 1-(1,3-dioxoisoindolin-2-yl)thiourea and N-arylmaleimide in acetic acid is heated under reflux for 2 hours, monitored by TLC, and purified via recrystallization . Alternative methods include microwave-assisted synthesis, which reduces reaction time and improves yields (e.g., 74% yield for isomeric products under microwave conditions) . Palladium-catalyzed C–H functionalization has also been employed to introduce substituents regioselectively, as demonstrated in the synthesis of α-amino-β-lactam derivatives .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- TLC : For monitoring reaction progress .

- NMR Spectroscopy : To confirm regiochemistry and purity. For example, H NMR (400 MHz, CDCl) resolves coupling constants for azetidin-2-yl derivatives, while C NMR confirms carbonyl and aromatic carbons .

- HRMS : Validates molecular weight (e.g., HRMS m/z 507.1646 [M+H] for a derivative in Pd-catalyzed synthesis) .

- X-ray crystallography or 2D NMR : Resolves isomeric ambiguities, such as distinguishing o- and p-substituted isomers .

Q. What solvent systems are optimal for recrystallization and purification of this compound?

- Methodological Answer : Ethanol, water, and acetic acid are commonly used. For example, post-reaction mixtures are cooled, filtered, and recrystallized from ethanol/water mixtures to isolate pure solids . Polar aprotic solvents like acetone are used for column chromatography (e.g., petroleum ether:acetone = 1:1 for Pd-catalyzed products) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-substitution reactions be addressed during synthesis?

- Methodological Answer : Regioselectivity issues arise in electrophilic aromatic substitution due to competing steric and electronic effects. Strategies include:

- Catalytic directing groups : Palladium catalysts direct C–H activation to specific positions, enabling selective functionalization (e.g., synthesis of 3j and 3k derivatives with >50% yields) .

- Microwave-assisted synthesis : Enhances kinetic control, favoring one isomer (e.g., 74% yield of p-isomer over o-isomer in iodotoluene reactions) .

Q. How do computational methods complement experimental data in understanding electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict charge distribution, dipole moments, and frontier molecular orbitals. For example, studies on N-substituted maleimides correlate HOMO-LUMO gaps with reactivity, guiding the design of derivatives with tailored redox properties . Computational models also validate experimental NMR shifts and IR spectra, reducing characterization time .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from isomeric mixtures or solvent effects. Solutions include:

- 2D NMR (COSY, NOESY) : Differentiates between ortho and para substitution patterns .

- Isotopic labeling : Traces reaction pathways to confirm regiochemistry.

- Comparative crystallography : Resolves ambiguities in molecular geometry (e.g., azetidinone ring conformations in Pd-catalyzed products) .

Q. How is the biological activity of derivatives assessed in preclinical studies?

- Methodological Answer :

- In vitro assays : Evaluate enzyme inhibition (e.g., acetylcholinesterase or COX-2) using fluorogenic substrates .

- Structure-Activity Relationship (SAR) : Modify the phthalimide or acetamide moieties to enhance binding affinity. For example, sulfonamide-substituted derivatives show anti-nociceptive activity comparable to paracetamol .

- Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.